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Gibbane

Cat. No.: B1244497
M. Wt: 204.35 g/mol
InChI Key: BRIUXPNFDNMNPK-APSKQVOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibbane-1,10-dicarboxylic acid derivatives represent a key class of diterpenoid carboxylic acids that form the structural core of gibberellin plant hormones . Gibberellins (GAs) are vital tetracyclic diterpenoids that regulate numerous aspects of plant growth and development . Researchers utilize this high-purity this compound compound to investigate the biosynthetic pathways of over 126 identified gibberellins, many of which act as endogenous regulators mediating developmental and environmental signals in higher plants . The primary research value lies in studying the mechanism of action of bioactive gibberellins like GA1, GA3, and GA4, which are critical for stem elongation, seed germination, leaf expansion, and flowering . These bioactive GAs function by binding to the GID1 receptor, which then interacts with DELLA protein repressors, leading to their degradation via the 26S proteasome and subsequent activation of gibberellin-responsive genes that drive growth processes . This product is essential for phytohormone research, particularly in exploring how GAs promote cell division and elongation, induce hydrolytic enzymes like α-amylase in germinating seeds, and reverse growth restrictions imposed by environmental stress . This product is supplied for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1244497 Gibbane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,3S,12S)-tetracyclo[10.2.1.01,9.03,8]pentadecane

InChI

InChI=1S/C15H24/c1-2-4-13-12(3-1)10-15-8-7-11(9-15)5-6-14(13)15/h11-14H,1-10H2/t11-,12-,13?,14?,15+/m0/s1

InChI Key

BRIUXPNFDNMNPK-APSKQVOWSA-N

SMILES

C1CCC2C(C1)CC34C2CCC(C3)CC4

Isomeric SMILES

C1CCC2[C@@H](C1)C[C@]34C2CC[C@H](C3)CC4

Canonical SMILES

C1CCC2C(C1)CC34C2CCC(C3)CC4

Origin of Product

United States

Biosynthesis of the Gibbane Skeleton and Its Derivatives

Precursor Pathways to Diterpenoid Biosynthesis

Diterpenoids, including gibbanes, are derived from the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) libretexts.orggenome.jp. These precursors are synthesized through two distinct metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway libretexts.orggenome.jp.

Mevalonate Pathway (MVA) Contributions

In plants, the MVA pathway is primarily localized in the cytosol and is responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30), as well as sterols libretexts.orggenome.jprsc.orggenome.jp. While the MEP pathway is the predominant source of precursors for diterpenoids like gibberellins (B7789140) in plants, the MVA pathway can also contribute to the pool of IPP and DMAPP used for diterpene biosynthesis, and there can be cross-talk between the two pathways rsc.orgresearchgate.netbiorxiv.org. The MVA pathway begins with the condensation of acetyl-CoA molecules to form acetoacetyl-CoA, followed by the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP and DMAPP gcwgandhinagar.comlibretexts.org.

Methylerythritol Phosphate (MEP) Pathway Contributions

The MEP pathway, also known as the non-mevalonate or DOXP pathway, operates in the plastids of plants, bacteria, cyanobacteria, and green microalgae genome.jprsc.orgfrontiersin.org. This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and gibberellins libretexts.orggenome.jprsc.orggenome.jpresearchgate.netbiorxiv.org. The MEP pathway starts with the condensation of glyceraldehyde-3-phosphate and pyruvate (B1213749) to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS) biorxiv.orgfrontiersin.org. DXP is then converted through a series of steps to MEP and eventually to IPP and DMAPP researchgate.net. DXS and DXP reductoisomerase (DXR) are considered rate-limiting enzymes in the MEP pathway biorxiv.orgfrontiersin.org.

Enzymatic Cyclization and Early Gibbane Formation

The C20 precursor for diterpenoid biosynthesis, geranylgeranyl diphosphate (GGPP), is formed by the successive addition of IPP units to DMAPP, a reaction catalyzed by prenyltransferases youtube.comgenome.jp. GGPP is then converted to the tetracyclic ent-kaurene (B36324) through a two-step cyclization process pup.ac.innih.gov.

Ent-Copalyl Diphosphate Synthase (CPS) and Ent-Kaurene Synthase (KS) Activity

The cyclization of GGPP to ent-kaurene is catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) nih.govwikipedia.orgnih.gov. CPS catalyzes the first committed step in gibberellin biosynthesis, converting GGPP to ent-copalyl diphosphate (ent-CPP) nih.govwikipedia.orguniprot.orguniprot.orgnih.gov. This reaction involves a cycloisomerization nih.gov. KS then catalyzes the second cyclization step, converting ent-CPP to ent-kaurene mdpi.commaxapress.comuniprot.org. In some organisms, such as the fungus Gibberella fujikuroi and certain spore plants, a single bifunctional enzyme may possess both CPS and KS activities wikipedia.orgmdpi.comuniprot.org. Plant CPS enzymes typically contain a DXDD motif important for catalytic activity and Mg2+ binding uniprot.orgmdpi.comnih.gov. KS enzymes, as Class I diterpene synthases, contain conserved motifs like 'DDxxD' and 'NSE/DTE' involved in binding the diphosphate moiety of the substrate via magnesium ions maxapress.com.

Subcellular Compartmentalization of Initial Steps

The early steps of this compound biosynthesis, specifically the conversion of GGPP to ent-kaurene catalyzed by CPS and KS, occur within the plastids of plant cells pup.ac.inyoutube.comslu.sersc.orgnih.govnih.govnih.gov. Studies using enzyme fusions with fluorescent proteins have confirmed the chloroplast localization of CPS and KS in species like Arabidopsis thaliana nih.gov. This compartmentalization ensures that the initial cyclization reactions take place in a specific cellular environment.

Oxidative Modifications and Diversification of the this compound Core

Following the formation of ent-kaurene in the plastids, the this compound skeleton undergoes a series of oxidative modifications to produce the diverse array of gibberellins gcwgandhinagar.compup.ac.innih.gov. These reactions are primarily catalyzed by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases nih.govmaxapress.com.

The conversion of ent-kaurene to GA12-aldehyde and then to GA12 involves stepwise oxidation, initially occurring in the endoplasmic reticulum pup.ac.inyoutube.comnih.gov. Enzymes like ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) are involved in these steps nih.gov. GA12 serves as a precursor for the synthesis of other gibberellins pup.ac.inyoutube.com. Further modifications, including hydroxylation, oxidation, and the removal of a carbon atom (C-20), occur in the cytoplasm to produce the various C19 and C20 gibberellins, including the biologically active forms youtube.comnih.govresearchgate.netyoutube.com. These later steps involve enzymes like GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) nih.gov. The specific pattern of these oxidative modifications leads to the structural diversity observed among different gibberellins gcwgandhinagar.com.

While the core this compound structure is established through cyclization, the subsequent oxidative steps are crucial for generating the functional diversity of gibberellins and their specific roles in plant development.

Role of Cytochrome P450 Monooxygenases (KO, KAO)

Cytochrome P450 monooxygenases play a critical role in the early oxidation steps of gibberellin biosynthesis, specifically in the conversion of ent-kaurene to GA12, which is a key precursor for all other GAs in plants portlandpress.comoup.com. Two major cytochrome P450 enzymes are involved in this stage: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) portlandpress.comoup.com.

KO catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal. This process involves repeated hydroxylations at the C-19 position portlandpress.com. KO belongs to the CYP701A family of cytochrome P450s portlandpress.com. In Arabidopsis, KO is associated with the outer chloroplast membrane and potentially the endoplasmic reticulum oup.com.

KAO is responsible for the further oxidation of ent-kaurenoic acid to GA12 portlandpress.comoup.com. This conversion occurs in three steps, proceeding via 7β-hydroxy-ent-kaurenoic acid and GA12-aldehyde oup.com. KAO enzymes in plants belong to the CYP88A subfamily of cytochrome P450s and are localized in the endoplasmic reticulum portlandpress.comoup.comfrontiersin.org. While plants utilize these specific P450 families, fungi like Gibberella fujikuroi employ unrelated cytochrome P450s (CYP503 and CYP68 clades) for the KO and KAO reactions, indicating independent evolutionary origins portlandpress.comtandfonline.com.

Formation of C20- and C19-Gibberellins

Following the formation of GA12, the pathway diverges to produce a large array of gibberellins, classified based on their carbon number as either C20- or C19-GAs frontiersin.org. The conversion of C20-GAs, such as GA12 and GA53, to C19-GAs is a crucial step in the biosynthesis of biologically active forms oup.comfrontiersin.org.

This conversion is primarily catalyzed by GA 20-oxidases (GA20ox), which are 2-oxoglutarate-dependent dioxygenases oup.com. GA20ox enzymes catalyze the sequential oxidation and removal of the C-20 carbon from C20-GAs, leading to the formation of the 19,10-γ-lactone ring characteristic of C19-GAs oup.com. For instance, GA20ox converts GA12 and GA53 to GA9 and GA20, respectively oup.com.

The later stages of gibberellin biosynthesis involve further modifications of C20 and C19 intermediates, including hydroxylation and oxidation steps, to produce the various bioactive and inactive forms. These reactions are primarily catalyzed by other 2-ODDs, such as GA 3-oxidases (GA3ox) which introduce a hydroxyl group at the C-3 position, often leading to the formation of highly active GAs like GA1 and GA4 nih.govcsic.es. GA 2-oxidases (GA2ox) inactivate GAs by 2β-hydroxylation oup.com.

Genetic and Molecular Regulation of Biosynthetic Enzymes

The precise control of gibberellin levels in plants is essential for proper growth and development. This regulation occurs at multiple levels, including the genetic and molecular control of the enzymes involved in the biosynthetic pathway nih.govresearchgate.net.

Gene Identification and Characterization

Significant progress in understanding gibberellin biosynthesis has been made through the identification and characterization of the genes encoding the biosynthetic enzymes nih.govnih.gov. Genes encoding key enzymes like ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), KO, KAO, GA20ox, GA3ox, and GA2ox have been isolated and studied in various plant species nih.govnih.govnih.gov.

Research has shown that in some plant species, enzymes catalyzing the early steps of the pathway, such as CPS, KS, KO, and KAO, are often encoded by single genes. In contrast, enzymes involved in the later stages, like GA20ox, GA3ox, and GA2ox, are typically encoded by small gene families nih.gov. This difference in gene copy number can contribute to the complexity and fine-tuning of GA metabolism.

Characterization studies have provided insights into the structure, function, and localization of these enzymes. For example, the localization of KO to the plastid envelope and/or ER and KAO to the ER highlights the compartmentalization of the biosynthetic pathway portlandpress.comoup.com. Studies involving GA-deficient mutants, which have defects in specific biosynthetic genes, have been instrumental in elucidating the roles of these genes and the steps they catalyze nih.govnih.gov.

Transcriptional and Post-Transcriptional Control Mechanisms

Regulation of gibberellin biosynthesis primarily occurs at the level of gene expression, controlling the amount of enzyme available for each step researchgate.netresearchgate.net. Transcriptional control mechanisms play a significant role in modulating the levels of bioactive GAs in response to developmental cues and environmental signals researchgate.netannualreviews.org.

A well-established regulatory mechanism is the feedback regulation of GA biosynthesis by active GAs themselves annualreviews.orgnih.gov. High levels of bioactive GAs can repress the transcription of genes encoding enzymes involved in their synthesis, particularly GA 20-oxidases and GA 3β-hydroxylases (GA3ox) annualreviews.orgnih.gov. Conversely, low levels of active GAs can lead to increased expression of these genes portlandpress.comnih.gov. This feedback loop helps maintain GA homeostasis within the plant.

Environmental factors, such as light, also influence the transcriptional regulation of GA biosynthetic genes annualreviews.orgnih.gov. Phytochromes, light receptors in plants, have been shown to regulate the transcript levels of GA 20-oxidases and/or GA 3β-hydroxylases in a light-dependent manner nih.gov.

While transcriptional regulation is a primary control point, post-transcriptional mechanisms can also contribute to regulating enzyme activity or stability, although research has often focused more on transcriptional control of biosynthetic genes and the post-translational regulation of signaling components like DELLA proteins csic.esnih.gov. However, the strict adherence to the outline requires focusing on the regulation of biosynthetic enzymes. The available information primarily details transcriptional regulation of the genes encoding these enzymes.

Structural Diversity and Chemical Derivatization of Gibbane Based Compounds

Naturally Occurring Gibbane Derivatives (Gibberellins)

Gibberellins (B7789140) (GAs) are a large family of naturally occurring diterpenoid acids derived from the ent-gibberellane skeleton wikipedia.orgagrikaido.com. They function as crucial plant hormones, regulating a wide array of developmental processes in plants, including stem elongation, seed germination, flowering, and fruit development wikipedia.orgbyjus.comficosterra.comunacademy.com. GAs are found in plants, fungi, and bacteria wikipedia.org.

Classification and Nomenclature of Major Gibberellin Classes

Gibberellins are classified based on their structure and are systematically named GA₁, GA₂, GA₃, and so on, in order of their discovery wikipedia.orgagrikaido.comunacademy.com. As of 2020, over 136 different gibberellins have been identified wikipedia.org. They are broadly categorized into two classes based on their carbon atom count: C₂₀-GAs and C₁₉-GAs wikipedia.orgnii.ac.jpresearchgate.net.

C₂₀-GAs: These gibberellins retain the full complement of 20 carbon atoms derived from the diterpenoid precursor wikipedia.orgresearchgate.net. GA₁₂ is an example of a C₂₀-GA agrikaido.comnih.gov.

C₁₉-GAs: These gibberellins have lost the twentieth carbon atom, typically through metabolic processes nii.ac.jpresearchgate.net. This loss often results in the formation of a γ-lactone bridge between carbon 4 and carbon 10 wikipedia.orgnii.ac.jp. C₁₉-GAs generally represent the biologically active forms of gibberellins wikipedia.org. Prominent examples include GA₁, GA₃ (gibberellic acid), GA₄, and GA₇ wikipedia.orgnii.ac.jp.

The nomenclature follows the GA numbering system (e.g., GA₁, GA₃) wikipedia.orgagrikaido.comunacademy.com. Gibberellic acid, GA₃, was one of the first gibberellins to be structurally characterized and is among the most widely studied byjus.comunacademy.comnii.ac.jp.

Here is a table illustrating some major gibberellin classes and examples:

Gibberellin ClassCarbon CountKey Structural Feature(s)Examples
C₂₀-GAs20Full diterpenoid skeletonGA₁₂, GA₅₃
C₁₉-GAs19Loss of C-20, often with a C4-C10 lactone ringGA₁, GA₃, GA₄, GA₇

Stereochemical Considerations and Functional Group Variations

The biological activity of gibberellins is significantly influenced by the position and stereochemistry of their functional groups wikipedia.orgnii.ac.jp. All gibberellins are derived from the ent-gibberellane skeleton, indicating a specific stereochemical configuration wikipedia.orgagrikaido.com. Key functional groups commonly found in gibberellins include hydroxyl groups, carboxyl groups, and lactone rings wikipedia.orgresearchgate.netontosight.aiontosight.ai.

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for biological activity wikipedia.org. Dihydroxylated gibberellins, particularly those with hydroxyl groups at the C-3 and C-13 positions, are often the most biologically active wikipedia.org. For example, GA₁ and GA₃ possess a hydroxyl group at the C-3β position wikipedia.orgnii.ac.jp. The stereochemistry of these hydroxyl groups, such as the β-orientation at C-3, is important wikipedia.orgnii.ac.jp.

Carboxyl Groups: A carboxyl group at C-6 is a common structural feature in bioactive gibberellins wikipedia.org.

Lactone Ring: In most C₁₉-GAs, a five-membered lactone bridge forms between C-4 and C-10 wikipedia.orgnii.ac.jp. This lactone ring, particularly its stereochemistry, is suggested to play a key role in biological activity researchgate.net.

Variations in the substitution patterns and stereochemistry at different positions of the this compound skeleton lead to the vast diversity observed within the gibberellin family wikipedia.orgnii.ac.jpresearchgate.net. For instance, GA₅ and GA₆ are examples of bioactive GAs that lack a hydroxyl group at C-3β wikipedia.org. The specific arrangement of functional groups and their stereochemical orientation dictates the interaction with plant receptors and subsequent biological responses nii.ac.jp.

Synthetic Strategies for this compound Framework Construction

The structural complexity of the this compound skeleton, with its fused rings and multiple chiral centers, has made it a challenging and attractive target for total synthesis nih.govresearchgate.net. Numerous synthetic strategies have been developed to construct this tetracyclic core.

Total Synthesis Approaches to the this compound Skeleton

Total synthesis of this compound-based compounds, particularly gibberellins, involves constructing the entire molecular framework from simpler precursors nih.govresearchgate.net. Early landmark total syntheses of gibberellic acid (GA₃) were achieved by research groups such as Corey and Mander nih.gov. These syntheses often involved multi-step convergent or linear routes to assemble the tetracyclic this compound core with the correct stereochemistry and functionalization nih.gov.

Different approaches have been explored, including:

Construction of the Tetracyclic Core: Strategies focus on efficiently building the four rings of the this compound system. This can involve various cyclization reactions, such as intramolecular Diels-Alder reactions or radical cyclizations, although challenges exist with certain approaches like radical cyclizations researchgate.net.

Rearrangement Strategies: Some synthetic routes employ molecular rearrangements to arrive at the desired this compound skeleton. For example, a Lewis acid-catalyzed [2.2.2]- to [3.2.1]-bicyclic rearrangement has been utilized to construct the this compound core researchgate.net. Biomimetic routes have also been developed that convert ent-kaurene (B36324) derivatives to gibberellins via pinacol-like B-ring contraction nih.gov.

Oxidative Dearomatization/Diels-Alder Cascades: This approach has been used to assemble the carbon skeleton as a bicyclic system, which is then transformed into the this compound core researchgate.net.

Total synthesis allows for the creation of this compound derivatives that may not be readily available from natural sources.

Stereoselective and Enantioselective Methodologies

Given the numerous chiral centers in the this compound skeleton and its derivatives, stereoselective and enantioselective synthetic methodologies are crucial for accessing specific stereoisomers researchgate.netsaskoer.canumberanalytics.com.

Stereoselectivity: Stereoselective reactions preferentially form one stereoisomer over others when multiple are possible saskoer.camasterorganicchemistry.com. In this compound synthesis, this is essential for controlling the relative configuration of substituents on the fused ring system. Diastereoselective reactions, a type of stereoselectivity, favor the formation of one diastereomer saskoer.ca.

Enantioselectivity: Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule in excess of the other saskoer.canumberanalytics.comuniurb.it. This is particularly important for naturally occurring gibberellins, which are enantiomerically pure and exhibit specific biological activities numberanalytics.com. Enantioselective approaches to the this compound framework have been developed, for instance, using asymmetric aldolization catalyzed by chiral catalysts rsc.org. Achieving high enantioselectivity often requires the use of chiral reagents, catalysts, or auxiliaries numberanalytics.comuniurb.it.

Controlling stereochemistry during the construction of the this compound skeleton is paramount to synthesizing biologically relevant gibberellins and their analogs.

Chemical Modification and Semisynthesis of this compound Derivatives

Chemical modification and semisynthesis are important strategies for generating a diverse range of this compound-based compounds, often starting from readily available natural gibberellins like GA₃ nih.govresearchgate.net. These approaches allow for the exploration of structure-activity relationships and the creation of derivatives with potentially altered biological properties.

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it mit.edu. Gibberellic acid (GA₃), which can be obtained in relatively large quantities through fungal fermentation, serves as a valuable chiral pool for chemical transformations researchgate.netnih.gov.

Chemical modifications of the this compound skeleton can involve:

Functional Group Interconversions: Modifying existing functional groups, such as hydroxyl, carboxyl, or ketone groups, through reactions like esterification, amidation, oxidation, or reduction nih.gov.

Introduction of New Functional Groups: Adding new substituents to the this compound core or its side chains.

Skeletal Rearrangements: Inducing rearrangements of the carbon framework to create modified this compound structures or related skeletons u-szeged.huoup.com. Ring A aromatization and ring C/D Wagner-Meerwein mediated rearrangements of gibberellic acid can lead to intermediates like allo-gibberic acid and gibberic acid, from which various derivatives can be obtained u-szeged.hu.

Formation of Conjugates: Attaching other molecules, such as sugars or amino acids, to the this compound skeleton to alter solubility, stability, or targeting.

The stereochemistry and high reactivity of functional groups in gibberellic acid facilitate various structural transformations u-szeged.hu. Semisynthetic approaches have been used to create derivatives with amide, ester, diketone, and triazole functions, among others u-szeged.hu. These modifications can lead to compounds with altered biological activities, including plant growth regulation nih.gov.

Functionalization Reactions of the Gibberellin Core

The gibberellin core, derived from the ent-gibberellane skeleton, contains various functional groups that serve as sites for chemical modification wikipedia.orgnih.gov. These modifications can lead to compounds with altered biological activities or improved properties. Functionalization reactions often target hydroxyl groups, carboxylic acids, and alkene moieties present in the gibberellin structure.

One common approach involves the modification of hydroxyl groups through reactions such as acetylation or oxidation. For instance, peracetylation of gibberellic acid (GA₃) in the presence of dimethylaminopyridine (DMAP) and acetic anhydride (B1165640) yields 3,13-diacetylated GA₃. nih.gov

The carboxylic acid group at C-7 is another key site for derivatization, often through esterification. The preparation of 3,13-diacetates-GA₃ ester can be achieved by treating 3,13-diacetylated GA₃ with 2,4-dimethoxybenzyl alcohol in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI) and DMAP. nih.gov

Epoxidation reactions can be performed on alkene functionalities within the gibberellin core. Subsequent ring-opening of the resulting epoxide with various nucleophiles allows for the introduction of new substituents, such as in the synthesis of N-substituted aminodiols derived from gibberellic acid. mdpi.comnih.gov Regioselective ring closure reactions, such as the reaction of N-benzyl-substituted aminodiol with formaldehyde, can further modify the ring system. mdpi.comnih.gov

The introduction of azide (B81097) groups is also possible. For example, a 3α-azido group can be incorporated into a gibberellin derivative through reaction with sodium azide. nih.gov These azide functionalities can then be utilized in click chemistry reactions for further conjugation, as click chemistry allows for the formation of stable triazole linkages in aqueous solutions and at room temperature idtdna.com.

The position and type of functional groups significantly influence the biological activity of gibberellin derivatives. For example, 3β-hydroxylation is known to enhance bioactivity, while 2β-hydroxylation typically leads to inactivation mdpi.com.

Design and Synthesis of Novel Analogues

The design and synthesis of novel this compound-based analogues aim to explore structure-activity relationships and develop compounds with specific desired properties. This involves both the modification of natural gibberellins and the total synthesis of novel scaffolds inspired by the this compound structure.

Total synthesis of gibberellic acid has been a long-standing goal in organic chemistry, with successful routes providing access to the core structure and enabling the exploration of derivatives acs.org. These synthetic efforts have also led to the development of new general synthetic methodologies acs.org.

Approaches to synthesizing gibberellin analogues often involve constructing the tetracyclic this compound skeleton from simpler precursors. Reactions such as intramolecular Reformatsky reactions have been explored for the synthesis of this compound synthons via hexahydrofluorenones acs.org.

The reaction of 7-oxo-diterpenes with reagents like diacetoxyiodobenzene (B1259982) (DIB) has proven effective for preparing gibberellin analogues, including 4-epi-gibberellin A₁₂ dimethyl ester, from diterpenes with endocyclic or exocyclic double bonds researchgate.net. The outcome of these reactions can be influenced by neighboring group participation of substituents on the core structure researchgate.net.

Novel analogues are designed with specific modifications to the gibberellin core to investigate their effects on biological activity. For instance, researchers have synthesized C-3-OH substituted gibberellin derivatives bearing amide groups, evaluating their impact on plant growth regulation nih.govresearchgate.net. The incorporation of an acetate (B1210297) group at the C13 position of certain dihydro-gibberellin derivatives has been shown to increase inhibitory efficacy in some plant species nih.govresearchgate.net.

The synthesis of gibberellic acid-based aminodiols represents another avenue in analogue design, with studies exploring the effect of substituents on the nitrogen atom on biological activity mdpi.comnih.gov. These studies contribute to understanding the structural features critical for the desired effects.

The ent-gibberellane skeleton, particularly the trans-hydrindane (B1202327) system present in C₁₉ gibberellins, poses synthetic challenges due to its strained nature and multiple chiral centers nih.gov. Despite these complexities, ongoing research continues to develop innovative synthetic strategies to access diverse this compound-based structures and their analogues.

Biological Functions and Mechanisms of Action of Gibbane Derived Phytohormones

Roles in Plant Growth and Development

Gibberellins (B7789140) are involved in a variety of developmental processes, often interacting with other plant hormones like auxins and abscisic acid (ABA) to fine-tune growth responses. omexcanada.comfrontiersin.orgnih.govbyjus.com

Seed Germination and Dormancy Regulation

Gibberellins play a critical role in breaking seed dormancy and promoting germination. omexcanada.comwikipedia.orgnumberanalytics.comfrontiersin.orgbbc.co.ukbyjus.comnih.govlibretexts.orgchinacrops.org They act antagonistically to abscisic acid (ABA), the primary hormone that maintains seed dormancy. frontiersin.orgchinacrops.orgplos.org An increase in the ratio of GAs to ABA, or increased sensitivity to GAs, is crucial for the release of dormancy. frontiersin.orgplos.org GAs promote germination by activating enzymes, such as amylase, which break down stored food reserves in the endosperm, providing nutrients for the growing embryo. byjus.comlibretexts.org

Stem Elongation and Cell Expansion

One of the most prominent effects of gibberellins is their ability to stimulate stem elongation. omexcanada.comwikipedia.orgnumberanalytics.combbc.co.ukbyjus.comlibretexts.orgsavemyexams.comresearchgate.net This is achieved by promoting both cell division and, more significantly, cell elongation. omexcanada.comnumberanalytics.combyjus.comsavemyexams.comresearchgate.net GAs induce the transcription of genes involved in cell wall loosening, such as those encoding xyloglucan (B1166014) endotransglycosylases (XETs) and expansins, allowing cells to expand. omexcanada.comresearchgate.net The effect of GAs on stem elongation was notably observed in the "foolish seedling" disease in rice, caused by the fungus Gibberella fujikuroi, which produces excessive amounts of gibberellic acid (GA3). researchgate.netufl.edu

Leaf and Flower Development

Gibberellins influence the expansion and development of leaves, contributing to larger leaf size and potentially enhancing photosynthesis. omexcanada.comnumberanalytics.comnih.govontosight.ai They also play a role in promoting flowering, particularly in long-day and biennial plants, by influencing the differentiation of floral buds and promoting the transition from vegetative to reproductive development. omexcanada.comwikipedia.orgnumberanalytics.commdpi.combbc.co.ukbyjus.comontosight.aioup.com While GA signaling is not always required for the initial specification of floral organs, it is essential for their normal growth and development. oup.com

Fruit Set and Senescence

Gibberellins influence fruit growth and development, including fruit set, which is the transition of the ovary into a young fruit. omexcanada.comwikipedia.orgbrazilianjournals.com.brufl.eduontosight.ainih.govoup.com Fruit set typically requires pollination and fertilization, which trigger the accumulation of hormones like auxins and GAs that stimulate cell division and expansion in the ovary. nih.govoup.com Exogenous application of GAs can induce parthenocarpy (seedless fruit development) in some species. biologyease.comomexcanada.combrazilianjournals.com.br GAs can also delay the senescence of leaves and fruits, prolonging their functional life and improving post-harvest quality in some cases, such as in citrus fruits. wikipedia.orgbyjus.comufl.edujournalijecc.comucanr.edu

Molecular Mechanisms of Gibberellin Signaling in Plants

The perception and transduction of gibberellin signals involve a well-characterized molecular pathway.

Gibberellin Perception and Receptor Interactions

Gibberellins are perceived by soluble nuclear receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1) proteins. frontiersin.orgcsic.esnih.govsteberlab.orgmdpi.comusp.brnih.gov The binding of bioactive GA to GID1 is a crucial initial step in the signaling cascade. frontiersin.orgnih.govsteberlab.orgmdpi.com This interaction allows GID1 to then bind to DELLA proteins, which are a family of transcriptional repressors that inhibit GA responses. nih.govcsic.esnih.govsteberlab.orgmdpi.com The formation of the GA-GID1-DELLA complex facilitates the degradation of DELLA proteins via the ubiquitin-proteasome pathway, thereby relieving the repression of GA-responsive genes and promoting growth and development. nih.govcsic.esnih.govsteberlab.orgmdpi.comusp.brnih.gov While soluble GID1 receptors are well-established, the potential existence of membrane-bound GA receptors has also been considered. steberlab.orgusp.br

Table 1: Key Components in Gibberellin Signaling

ComponentRole in GA Signaling
GID1 (GIBBERELLIN INSENSITIVE DWARF1)Soluble nuclear receptor that perceives bioactive GAs. frontiersin.orgcsic.esnih.govsteberlab.orgmdpi.comusp.brnih.gov
DELLA ProteinsTranscriptional repressors that inhibit GA responses; targeted for degradation upon GA perception. nih.govcsic.esnih.govsteberlab.orgmdpi.comnih.gov
SCF E3 Ubiquitin Ligase Complex (including SLY1/GID2)Mediates the ubiquitination and subsequent proteasomal degradation of DELLA proteins. nih.govsteberlab.orgmdpi.comusp.br

DELLA Protein Regulation and Degradation Pathways

DELLA proteins are key negative regulators of the gibberellin signaling pathway. annualreviews.orgnih.govresearchgate.net In the absence of bioactive GAs, DELLA proteins accumulate and repress growth and developmental processes. annualreviews.org The presence of bioactive GAs triggers the degradation of DELLA proteins, thereby releasing their inhibitory effect and allowing GA-mediated responses to occur. annualreviews.orgnih.govresearchgate.netresearchgate.netresearchgate.net

The degradation of DELLA proteins is a tightly regulated process involving the ubiquitin-26S proteasome pathway. annualreviews.orgnih.govresearchgate.net Bioactive GAs bind to their soluble receptors, known as GIBBERELLIN INSENSITIVE DWARF1 (GID1) proteins. researchgate.netresearchgate.netbiorxiv.org This binding promotes the formation of a ternary complex consisting of GA, GID1, and a DELLA protein. nih.govresearchgate.netbiorxiv.org The formation of this complex facilitates the interaction with an E3 ubiquitin ligase complex, specifically the SCF (SKP, CULLIN, F-BOX) complex, which includes the F-box protein SLY1 in Arabidopsis and GID2 in rice. annualreviews.orgbiorxiv.org The SCF complex then polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. annualreviews.orgnih.govresearchgate.netresearchgate.netbiorxiv.org Mutations in genes encoding components of this degradation pathway, such as SLY1 or GID2, lead to the accumulation of DELLA proteins and a resulting GA-insensitive dwarf phenotype. biorxiv.org

While the canonical GA-GID1-SCF-mediated degradation pathway is central, recent research indicates the existence of GA-independent pathways for DELLA protein degradation. nih.gov For instance, the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) can also target DELLAs for degradation under specific environmental conditions like shade or warm temperatures. nih.gov Furthermore, other post-translational modifications, including phosphorylation, SUMOylation, and glycosylation, have been shown to modulate DELLA protein function and stability, highlighting the intricate regulatory network controlling these key repressors. nih.gov

Downstream Gene Expression Modulation

DELLA proteins, despite lacking intrinsic DNA-binding domains, function as transcriptional regulators by interacting with various transcription factors and other regulatory proteins. researchgate.netencyclopedia.pub Their degradation in the presence of GAs leads to the release of these interacting partners, allowing them to activate or repress the expression of downstream genes. researchgate.netencyclopedia.pub

The modulation of gene expression by gibberellins through DELLA proteins affects a wide range of physiological processes. For example, in cereal aleurone cells, GA stimulates the production of hydrolytic enzymes like α-amylase by inducing the expression of genes encoding these enzymes. wikipedia.org This process is mediated, at least in part, by the transcription factor GAMYB, which is a positive regulator of α-amylase gene expression and whose activity is influenced by the GA signaling pathway. researchgate.net

DELLA proteins can repress gene expression by binding to transcription factors and preventing their activity (sequestration) or by forming complexes that act as transcriptional inhibitors. encyclopedia.pub Conversely, their degradation can lead to the formation of transcriptional activator complexes. encyclopedia.pub The interaction of DELLA proteins with components of other hormone signaling pathways also contributes to the complex modulation of gene expression, integrating signals from multiple hormonal cues. encyclopedia.pubbiologists.com

Interactions with Other Plant Hormonal Pathways

Gibberellin signaling does not operate in isolation but is intricately interwoven with the signaling pathways of other plant hormones, creating a complex network that fine-tunes plant development and responses to the environment. numberanalytics.combiologists.comnih.govnih.govresearchgate.netmdpi.com These interactions can be synergistic or antagonistic and occur at multiple levels, including hormone biosynthesis, metabolism, and signal transduction. nih.govresearchgate.net

Significant interactions exist between gibberellins and classical plant hormones such as auxins, abscisic acid (ABA), ethylene, and cytokinins. numberanalytics.comnih.govmdpi.com For instance, GA and ABA often exhibit antagonistic effects, particularly in processes like seed germination, where GA promotes germination and ABA inhibits it. nih.govresearchgate.net This antagonism involves reciprocal regulation of hormone levels and signaling components. nih.govresearchgate.net DELLA proteins play a key role in the interaction between GA and ABA, as DELLAs can promote the expression of genes involved in ABA biosynthesis or signaling, such as XERICO, thereby upregulating the ABA pathway. researchgate.netbiologists.com

Interactions with auxin are often synergistic, with auxin influencing GA levels and GA affecting auxin responses. nih.govresearchgate.net Ethylene's interaction with GA is more complex, exhibiting both negative and positive reciprocal effects depending on the context. nih.gov Ethylene can inhibit growth in a manner antagonistic to GA, and this interaction is partly mediated by DELLA proteins. nih.gov Cytokinins and GAs also have antagonistic effects on processes like shoot and root elongation and meristem activity, with reciprocal inhibition of biosynthesis and signaling. nih.gov

Emerging evidence also highlights interactions between GAs and brassinosteroids and jasmonates, often involving physical interactions between DELLA proteins and transcriptional regulators from these pathways. biologists.comresearchgate.net These interactions provide mechanisms for integrating signals from various hormonal pathways to coordinate growth and stress responses. biologists.comresearchgate.netmdpi.com

Structure-Activity Relationships in Plant Bioassays

The biological activity of gibbane-derived phytohormones is highly dependent on the specific structural features of the gibberellin molecule. Structure-activity relationship (SAR) studies, often conducted using plant bioassays, aim to understand how variations in chemical structure influence biological efficacy. usp.brpublish.csiro.auannualreviews.org

Influence of Functional Group Position and Stereochemistry on Biological Activity

The position and stereochemistry of functional groups on the this compound skeleton have profound effects on the biological activity of gibberellins. usp.brdspmuranchi.ac.innii.ac.jp While over 130 different GAs have been identified, only a limited number are considered highly biologically active per se. mdpi.comusp.brfrontiersin.org These typically include GA₁, GA₃, GA₄, and GA₇. dspmuranchi.ac.inoup.com

Key structural determinants of high biological activity in many bioassays include the presence of a carboxyl group at C-6, a 19,10-lactone, and specific hydroxylation patterns. usp.brdspmuranchi.ac.innii.ac.jp For instance, 3β-hydroxylation is generally associated with high biological activity, while 2β-hydroxylation typically results in inactive compounds. usp.br The hydroxylation status at other positions is less critical for determining high activity in many assays. usp.br Structural features in the A/B ring area of GAs appear particularly important for high biological activity. usp.br

However, the specific structural requirements for activity can vary depending on the bioassay system and the plant species. usp.brpublish.csiro.auoup.com For example, while 3β-hydroxylation and a 19,10-lactone are important for activity in the barley aleurone assay, activity in the Tanginbozu dwarf rice bioassay is influenced by the oxidation state of the C-20 group. oup.com The cucumber hypocotyl assay shows activity restricted to GAs with a 13-deoxylactonic structure. oup.comcdnsciencepub.com

The stereochemistry of functional groups is also critical. The specific configuration of hydroxyl groups, such as the β-orientation at C-3, is essential for high activity in many instances. dspmuranchi.ac.innii.ac.jp Modifications like the addition of an acetyl group at the 3-position with specific stereochemistry can also be crucial for biological function. ontosight.ai

Species-Specific Responses to this compound Derivatives

Plant responses to this compound derivatives can exhibit species specificity. frontiersin.organnualreviews.orgcsic.es Different plant species may have varying sensitivities to different gibberellins, reflecting differences in their GA perception, metabolism, and signaling pathways. usp.brannualreviews.orgfrontiersin.orgcsic.es

Bioassay data from different species highlight this variability. For example, while GA₃ can induce parthenocarpic fruit development in many fruit trees, it did not induce fruit development in certain Cucurbita crops. sci-hub.se Similarly, the effects of GA on root growth can vary between species, being positive in some, having minor or no effects in others, or even showing inhibitory effects. csic.es Tissue cultures from different species have also been shown to retain certain species specificity in their GA metabolism patterns. annualreviews.org

This species specificity underscores the complexity of gibberellin action and the importance of considering the specific plant system when studying the biological functions and applications of this compound-derived phytohormones. annualreviews.orgcsic.es

Advanced Research Directions and Future Perspectives on Gibbane Chemistry and Biology

Unraveling Complex Regulatory Networks in Gibberellin Metabolism

Bioactive gibberellins (B7789140) are crucial diterpene plant hormones, synthesized through intricate pathways, that regulate a wide array of growth and development processes. nih.gov While the core biosynthesis and deactivation pathways are well-established, a significant future challenge lies in dissecting the complex, interacting networks that mediate their regulation. researchgate.netcabidigitallibrary.org The levels of bioactive GAs are meticulously controlled by developmental, hormonal, and environmental cues, indicating a sophisticated layer of regulatory control that is not yet fully understood. nih.govnih.gov

The identification of genes encoding the enzymes for GA biosynthesis and deactivation has been a major step forward. nih.gov Many of these enzymes, particularly the 2-oxoglutarate–dependent dioxygenases like GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), are multifunctional. researchgate.netcabidigitallibrary.orgnih.gov This enzymatic versatility reduces the total number of enzymes needed to create the diverse range of gibberellin structures. researchgate.net However, this simplicity is offset by an unexpected genetic complexity, where multiple genes, subject to different regulatory controls, encode for a single type of enzyme. researchgate.netcabidigitallibrary.org

Future research will focus on elucidating how various signals are integrated to fine-tune GA levels in specific tissues and at specific developmental stages. This involves identifying upstream regulators, such as transcription factors, and understanding their interactions with the promoters of GA metabolism genes. The integration of GA signaling with other hormone pathways, such as those for auxin, cytokinin, and abscisic acid, forms a complex regulatory web that governs plant architecture and response to stimuli. mdpi.com A deeper understanding of this network is essential for predicting how plants will respond to changing environmental conditions and for developing targeted strategies for crop improvement.

Table 1: Key Genes in the Gibberellin Metabolic Network

Gene Family Enzyme Function Role in Metabolism Regulatory Importance
GA20ox GA 20-oxidase Catalyzes multiple late-stage oxidation steps in the biosynthesis of C19-GAs. nih.gov A key control point; its overexpression can lead to increased bioactive GA levels and enhanced growth. mdpi.com
GA3ox GA 3-oxidase Catalyzes the final step to produce bioactive GAs, such as GA1 and GA4, by 3β-hydroxylation. nih.gov A critical activation step; its activity directly determines the level of the most potent GAs.
GA2ox GA 2-oxidase Inactivates bioactive GAs (e.g., GA1, GA4) and their precursors through 2β-hydroxylation. A primary catabolic mechanism to reduce GA levels and attenuate growth responses. nih.gov
KO ent-kaurene oxidase A cytochrome P450 monooxygenase that catalyzes early steps in the pathway. nih.gov An essential enzyme in the initial stages of GA biosynthesis.
KAO ent-kaurenoic acid oxidase A cytochrome P450 monooxygenase involved in steps following KO action. nih.gov Another crucial enzyme in the early phase of the biosynthetic pathway.

Engineering Biosynthesis Pathways for Enhanced Production

The manipulation of gibberellin metabolism through genetic engineering presents a powerful strategy for improving the agronomic performance of crops. nih.gov The "Green Revolution" famously capitalized on semi-dwarf varieties of wheat and rice, which were later discovered to have alterations in GA synthesis or signaling, leading to reduced stem elongation and higher grain yields. nih.govoup.com Modern biotechnology, particularly precise gene-editing tools like CRISPR/Cas, offers the ability to fine-tune these pathways to optimize plant architecture, enhance biomass, and improve stress tolerance without the deleterious pleiotropic effects sometimes seen with earlier methods. oup.commdpi.com

A primary target for engineering is the family of GA20ox genes. Overexpression of GA20ox has been shown to increase biomass production in species like poplar, demonstrating its potential for improving yields in both food and bioenergy crops. nih.gov Conversely, targeted mutations in genes like ClGA20ox (encoding GA 20-oxidase) or Cla015407 (encoding GA 3β-hydroxylase) have been identified as the cause of dwarfism in watermelon, providing valuable targets for developing compact plant varieties suitable for different cultivation systems. mdpi.com

Synthetic biology approaches are also being explored to enhance the production of commercially valuable gibberellins, such as Gibberellic Acid (GA3). researchgate.net This involves the overexpression of key biosynthetic enzymes, such as GA4-desaturase, which could potentially increase GA3 concentrations in microbial or plant-based production systems. frontiersin.org Engineering the GA pathway can also influence other important traits, including flowering time, fruit development, and seed germination. frontiersin.orgplantcelltechnology.com The future of crop improvement will likely involve the targeted modulation of specific genes within the GA biosynthetic pathway to create "ideotypes" tailored for specific environments and agricultural needs. oup.com

Table 2: Examples of Engineered Gibberellin Pathways and Agronomic Impact

Target Gene Engineering Strategy Organism Observed Phenotypic Impact Reference
GA20ox Overexpression Poplar / Hybrid Aspen Enhanced biomass production and secondary growth. nih.gov
GA4-DES Overexpression Plants Increased concentration of GA3, with a reduction in GA4. frontiersin.org
ClGA20ox Mutation Watermelon Dwarfism phenotype. mdpi.com
Cla015407 (GA 3β-hydroxylase) Mutation Watermelon Short-internode (dwarfism) phenotype. mdpi.com
DELLA genes Mutation Wheat, Rice Semi-dwarfism, lodging resistance, increased harvest index ("Green Revolution" trait). mdpi.comnih.gov

Development of Novel Chemical Tools for Plant Biology Research

Beyond their role as endogenous hormones, gibberellins and their derivatives are becoming increasingly valuable as chemical tools to probe and manipulate plant biological processes. The development of novel small molecules that interact with the gibberellin pathway provides a powerful means to study GA perception, signaling, and metabolism with a high degree of temporal and spatial control. This includes the creation of GA mimics that can activate the signaling pathway, as well as inhibitors that can block it. researchgate.net

One innovative application of gibberellins as a chemical tool is in plant breeding. Exogenous application of gibberellic acid (GA3) has been shown to act as a novel type of mutagen, inducing the formation of 2n pollen in Populus by causing defects in meiotic cytokinesis. frontiersin.orgnih.gov This technique offers a new method for generating polyploid plants, which can have desirable agronomic traits. frontiersin.org The ability to induce diploid gametes chemically provides a valuable tool for tree breeding programs. nih.gov

Furthermore, chemical screening of large compound libraries is an active area of research aimed at discovering novel gibberellin mimics or inhibitors. researchgate.net These molecules can help to dissect the complex GA signaling cascade and identify new components of the pathway. Such chemical tools are invaluable for overcoming the limitations of genetic studies, such as genetic redundancy or embryonic lethality, allowing researchers to investigate the function of specific proteins or processes in a conditional manner.

Table 3: Gibbane-Related Chemical Tools and Their Applications

Chemical Tool Type Mechanism of Action Research Application
Gibberellic Acid (GA3) Agonist / Mutagen Binds to GID1 receptor to promote DELLA degradation; at high concentrations can disrupt microtubule arrays during meiosis. frontiersin.orgfrontiersin.org Inducing parthenocarpy, breaking seed dormancy, and generating 2n gametes for polyploid breeding. frontiersin.orgfrontiersin.org
GA Synthesis Inhibitors (e.g., Paclobutrazol) Inhibitor Block key enzymes (e.g., cytochrome P450 monooxygenases) in the GA biosynthesis pathway. Used commercially to control plant height and lodging; used in research to study the effects of GA deficiency.
Novel GA Mimics Agonist Designed to activate the GA signaling pathway, often by binding to the GID1 receptor. researchgate.net Probing the GA receptor-ligand interactions and studying downstream signaling events.
Novel GA Antagonists Inhibitor Designed to block the GA signaling pathway, for example by preventing GA from binding to its receptor. Dissecting the roles of GA signaling in various developmental processes.

Exploration of this compound Scaffolds in Broader Chemical Space

The unique tetracyclic structure of the this compound skeleton holds potential beyond its established role in plant biology. In the field of medicinal chemistry and drug discovery, certain molecular frameworks are known as "privileged scaffolds." mdpi.com These scaffolds are capable of binding to multiple, distinct biological targets, making them highly valuable starting points for the development of diverse chemical libraries and novel therapeutic agents. nih.govnih.gov

While the this compound scaffold itself is not yet widely recognized as a privileged structure in medicinal chemistry, it possesses characteristics that merit exploration. The rigid, three-dimensional topography of the this compound core, combined with multiple sites for functional group modification, provides a platform for generating a wide array of structurally diverse molecules. The principles of diversity-oriented synthesis could be applied to the this compound core to create libraries of novel compounds. nih.gov These libraries could then be screened against a range of biological targets, including enzymes and receptors involved in human diseases, to identify new bioactive molecules.

The journey of other natural product scaffolds, which have been successfully developed into drugs, serves as a blueprint. mdpi.com By leveraging the synthetic methodologies developed for gibberellin chemistry and applying the modular logic of library design, it may be possible to unlock new biological activities from the this compound framework. nih.gov This represents a frontier in this compound chemistry, moving from its role as a phytohormone to a versatile template for broader chemical and pharmacological exploration.

Table 4: Characteristics of Privileged Scaffolds and the Potential of the this compound Framework

Characteristic of a Privileged Scaffold Application to the this compound Scaffold
Structural Complexity The rigid, polycyclic, and stereochemically rich structure provides a well-defined 3D shape for molecular recognition.
Synthetic Accessibility Well-established synthetic routes to the this compound core and its analogues exist from decades of plant science research.
Multiple Diversification Points Numerous positions on the four rings can be chemically modified to create a library of diverse analogues.
Proven Biological Activity The scaffold is known to interact with high affinity and specificity with the GID1 receptor protein in plants, demonstrating its capacity for protein binding.
Favorable Physicochemical Properties Modifications could be tailored to achieve drug-like properties for potential therapeutic applications.

Integration of Omics Technologies in Gibberellin Research

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing gibberellin research. frontiersin.org These approaches provide a systems-level perspective, allowing scientists to move beyond the study of single genes or proteins to understand the entire network of interactions that govern GA synthesis, signaling, and response. nih.gov

Integrating multi-omics data is particularly powerful for unraveling the complex regulatory networks discussed previously. mdpi.com For instance, combining transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels) can reveal how changes in gene activity directly impact the accumulation of different gibberellins and related compounds. nih.gov This integrated analysis can help identify novel genes and enzymes involved in the GA pathway and understand how the pathway is regulated under different conditions. frontiersin.orgresearchgate.net

Furthermore, omics technologies are crucial for modern crop breeding. scienceopen.com By analyzing the genetic variations (genomics) and their effects on molecular profiles (transcriptomics, proteomics, metabolomics) across a diverse population of plants, researchers can identify quantitative trait loci (QTLs) associated with desirable agronomic traits. nih.govscienceopen.com This knowledge enables the development of molecular markers for more efficient and precise breeding, accelerating the creation of improved crop varieties with optimized gibberellin responses for enhanced yield and resilience. mdpi.com

Table 5: Application of Omics Technologies in Gibberellin Research

Omics Technology Description Application in Gibberellin Research
Genomics Study of the complete set of DNA, including genes and their functions. Identifying genes involved in GA biosynthesis, catabolism, and signaling; discovering genetic variations (e.g., SNPs) linked to GA-related traits. nih.gov
Transcriptomics Analysis of the complete set of RNA transcripts (the transcriptome). Quantifying the expression levels of GA-related genes in response to developmental or environmental signals. frontiersin.orgnih.gov
Proteomics Large-scale study of proteins, their structures, and functions. Identifying and quantifying proteins involved in the GA pathway, including enzymes and signaling components; studying post-translational modifications. researchgate.netscienceopen.com
Metabolomics Comprehensive analysis of the complete set of small-molecule metabolites. Profiling the full spectrum of gibberellins and their precursors/catabolites in different tissues or conditions; discovering novel metabolites in the pathway. nih.govscienceopen.com
Multi-Omics Integration Combined analysis of data from two or more omics platforms. Constructing comprehensive regulatory networks of GA metabolism and signaling; linking genetic variation to functional outcomes at the molecular and phenotypic levels. mdpi.comnih.gov

Q & A

Q. Q1: What are the established methods for synthesizing Gibbane, and how can researchers optimize yield while minimizing impurities?

Methodological Answer: Synthesis protocols for this compound typically involve [describe hypothetical pathway, e.g., "multi-step catalytic cyclization under inert conditions"]. Optimization requires systematic variation of parameters (temperature, catalyst loading, solvent polarity) using factorial design experiments. Impurity profiles are analyzed via HPLC-MS, with yield maximization achieved through response surface methodology (RSM) .

Q. Q2: How can researchers validate the structural characterization of this compound using spectroscopic techniques?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve stereochemical configurations. Cross-validate with computational chemistry tools (e.g., DFT-based chemical shift predictions) and compare against published crystallographic data .

Q. Q3: What are the standard assays for assessing this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using forced degradation: expose this compound to acidic/basic buffers (pH 1–13) and thermal stress (40–80°C). Monitor degradation kinetics via UV-Vis spectrophotometry or LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. Q4: How can contradictory data on this compound’s bioactivity across studies be reconciled?

Methodological Answer:

  • Step 1: Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell line heterogeneity, assay protocols).
  • Step 2: Replicate experiments under standardized conditions, including positive/negative controls.
  • Step 3: Apply multivariate statistics (ANCOVA) to isolate this compound-specific effects from noise .
    Example Table:
StudyBioactivity (IC₅₀)Cell LineAssay Protocol
A12 µMHeLaMTT, 48h
B45 µMHEK293Resazurin, 24h

Q. Q5: What experimental designs are suitable for investigating this compound’s reaction mechanisms in catalytic systems?

Methodological Answer: Use isotopic labeling (e.g., ¹⁸O, D) paired with kinetic isotope effect (KIE) studies. Monitor intermediate species via in-situ FTIR or Raman spectroscopy. Computational modeling (MD/DFT) can predict transition states, validated experimentally through linear free-energy relationships (LFER) .

Q. Q6: How can researchers address discrepancies in this compound’s thermodynamic properties reported across literature?

Methodological Answer:

  • Calorimetry: Re-measure enthalpy of formation using differential scanning calorimetry (DSC) with ultra-pure samples.
  • Theoretical Cross-Check: Compare results with ab initio calculations (e.g., Gaussian09 at CCSD(T)/cc-pVTZ level).
  • Error Analysis: Quantify instrument precision and sample purity impacts using Monte Carlo simulations .

Q. Q7: What frameworks guide the integration of this compound into broader theoretical models (e.g., structure-activity relationships)?

Methodological Answer: Adopt a hierarchical approach:

Micro-level: QSAR modeling using descriptors like logP, polar surface area, and HOMO-LUMO gaps.

Macro-level: Link to systems biology networks (e.g., protein interaction maps) via pathway enrichment analysis.
Validate predictions using CRISPR-edited cell models to test hypothesized targets .

Data-Driven Contradiction Resolution

Q. Q8: What statistical methods are recommended for analyzing non-reproducible this compound toxicity data?

Methodological Answer: Apply Bayesian hierarchical models to account for between-lab variability. Use sensitivity analysis to identify outlier protocols. Publicly share raw datasets via platforms like Zenodo to enable independent verification .

Methodological Pitfalls to Avoid

  • Overgeneralization: Avoid extrapolating in vitro this compound results to in vivo systems without pharmacokinetic studies (e.g., ADME profiling) .
  • Theoretical Overreach: Computational predictions must align with experimental validation; discrepancies suggest missing variables (e.g., solvent effects in DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.